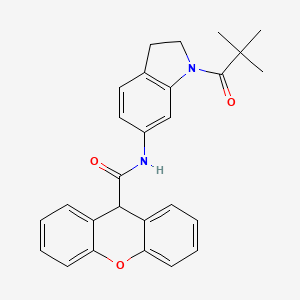

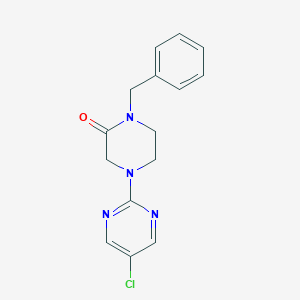

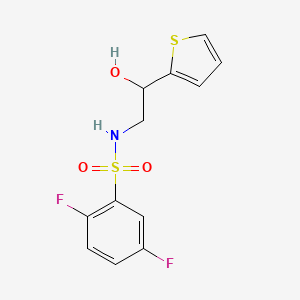

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-chlorophenyl)acetamide”, also known as “o-Chloroacetanilide” or “2’-Chloro acetanilide”, is a compound with the molecular formula C8H8ClNO . It’s also available as a 2D Mol file or as a computed 3D SD file .

Synthesis Analysis

“N-(2-chlorophenyl)acetamide” can be prepared by reacting aniline with chloroacetylchloride in glacial acetic acid . Other methods for synthesizing similar compounds involve reactions such as the aza-Michael addition .

Molecular Structure Analysis

The structure of “N-(2-chlorophenyl)acetamide” can be viewed using Java or Javascript . The analysis of its crystal structure shows the presence of N-H…O hydrogen bonds between the molecules .

Physical And Chemical Properties Analysis

“N-(2-chlorophenyl)acetamide” has a molecular weight of 169.608 . Its melting point is 359.9 K .

Applications De Recherche Scientifique

Synthesis and Characterization

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives have been synthesized through a variety of chemical reactions, showcasing the versatility of 1,3,4-oxadiazole compounds. These syntheses involve multiple steps, including the transformation of specific acids to esters, hydrazides, and finally to 1,3,4-oxadiazole derivatives. The structural elucidation of these compounds is typically achieved through IR, EI-MS, ^1H NMR, and ^13C-NMR spectroscopic techniques, affirming the successful synthesis of the target molecules (Nafeesa et al., 2017).

Pharmacological Evaluations

Antibacterial Activity

Several studies have demonstrated the antibacterial efficacy of N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide derivatives against both gram-positive and gram-negative bacteria. These compounds have been evaluated for their potential to inhibit bacterial growth, with certain derivatives showing significant activity. For instance, specific compounds have been highlighted as good inhibitors of gram-negative bacterial strains, supporting their potential use in antibacterial therapy (Aziz-Ur-Rehman et al., 2020).

Enzyme Inhibition

The enzyme inhibitory activity of these compounds has been another area of interest. Various derivatives have been tested against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), with some showing moderate to significant inhibition. This suggests potential applications in the treatment of diseases related to enzyme dysfunction (Rehman et al., 2013).

Anticonvulsant Evaluation

The anticonvulsant properties of indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide have been explored, revealing that certain compounds exhibit significant activity in models like maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. This indicates the potential for development into anticonvulsant pharmaceuticals (Nath et al., 2021).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have shown clinical and biological applications . These compounds bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Compounds with similar structures have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Compounds with similar structures have been found to interact with a variety of biochemical pathways, leading to a broad spectrum of biological activities .

Pharmacokinetics

It is known that the compound is practically insoluble in water , which could potentially impact its bioavailability.

Result of Action

Compounds with similar structures have been found to possess various biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

It is known that the compound should be stored in a sealed container in a dry environment , suggesting that moisture and air exposure could potentially affect its stability.

Propriétés

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2/c1-6(15)12-10-14-13-9(16-10)7-4-2-3-5-8(7)11/h2-5H,1H3,(H,12,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQXKVUMFPWKJHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(O1)C2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-Chloro-4-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2539505.png)

![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2539513.png)

![Ethyl 2-[2-(2-ethoxy-2-oxoacetyl)hydrazinyl]-2-oxoacetate](/img/structure/B2539521.png)

![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(3-pyrazol-1-ylphenyl)methanone](/img/structure/B2539526.png)